molecular formula C21H19BrN4O3S B2816875 4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894042-16-1

4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2816875
CAS RN: 894042-16-1
M. Wt: 487.37
InChI Key: YDQCFFAMHXHDTM-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The thiazole ring is part of a larger structure known as a 2,4-disubstituted thiazole . This compound also contains a bromine atom and two methoxy groups attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The bromine and methoxy groups attached to the phenyl ring are likely to influence the overall shape and properties of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. Given the presence of a thiazole ring and a bromine atom, it could potentially undergo a variety of reactions, including substitution and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . The presence of the bromine and methoxy groups could also influence properties such as polarity and reactivity.

Scientific Research Applications

Agrochemical Applications

Thiophene derivatives have found applications in agrochemicals. Although specific studies on this compound are limited, its structural features suggest potential use in crop protection. Further research is needed to explore its pesticidal properties.

    Anti-Inflammatory Agents: The presence of an aldehyde group at position 3 allows for synthetic modifications, potentially leading to novel anti-inflammatory agents .

    Analgesics: The same aldehyde group could contribute to the synthesis of analgesic compounds .

    Ulcerogenic Index: Preliminary studies have shown that certain derivatives exhibit low ulcerogenic indices, indicating their potential safety profile .

Analytical Chemistry Applications

Interestingly, 4-bromo-N,N-dimethylaniline (a related compound) serves as an internal standard in the determination of iodine in various matrices, including pharmaceuticals, iodized table salt, and organic compounds . While not directly related to our compound, this highlights the analytical utility of brominated derivatives.

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by thiazoles, this compound could potentially be of interest in the development of new pharmaceuticals or bioactive materials .

properties

IUPAC Name

4-bromo-N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O3S/c1-28-17-8-5-14(11-18(17)29-2)19-24-21-26(25-19)16(12-30-21)9-10-23-20(27)13-3-6-15(22)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQCFFAMHXHDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

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